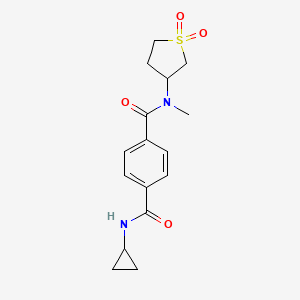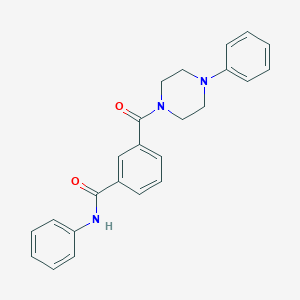
3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, commonly known as TAP, is a chemical compound that has been widely studied for its various applications in scientific research. TAP is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in gene expression and epigenetic regulation. The inhibition of HDAC by TAP has been shown to have significant effects on cellular processes, making it an important tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of TAP involves its inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, which leads to the accumulation of acetylated histones and altered gene expression. 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is responsible for the removal of acetyl groups from histones, which can lead to the repression of gene expression. The inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide by TAP leads to the accumulation of acetylated histones, which promotes gene expression and can have significant effects on cellular processes.
Biochemical and Physiological Effects:
TAP has been shown to have significant biochemical and physiological effects on cells. Its inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to lead to increased acetylation of histones, altered gene expression, and changes in cellular processes such as cell growth, differentiation, and apoptosis. TAP has been used in various studies to investigate the role of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in cancer, neurodegenerative diseases, and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
TAP has several advantages for use in lab experiments. Its potency as an 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide inhibitor allows for small concentrations to be used, which can reduce the potential for off-target effects. TAP also has a relatively long half-life, which allows for sustained inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. However, TAP also has some limitations, including its solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving TAP. One area of focus is the development of more potent and selective 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide inhibitors. Another area of focus is the investigation of the role of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in various diseases and conditions, including cancer, neurodegenerative diseases, and inflammation. Additionally, the use of TAP in combination with other drugs or therapies is an area of potential future research.
Méthodes De Synthèse
The synthesis of TAP involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for the synthesis of TAP involves the reaction of 3-(diethylamino)propanoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. This reaction yields TAP as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
TAP has been extensively studied for its applications in scientific research. Its ability to inhibit 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis. TAP has been used in various studies to investigate the role of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in cancer, neurodegenerative diseases, and other conditions.
Propriétés
IUPAC Name |
3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-17(4-2)8-7-15(18)16-12-5-6-13-14(11-12)20-10-9-19-13/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJODMBASFOKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)



